molecular formula C22H24O6 B14316303 Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol CAS No. 105824-98-4

Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol

Cat. No.: B14316303
CAS No.: 105824-98-4
M. Wt: 384.4 g/mol
InChI Key: SCELQINKGOOSDB-UHFFFAOYSA-N
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Description

Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together This particular compound is notable for its unique structure, which includes both acetic acid and tetrahydrobenzo[a]anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts cyclization reaction, which is used to construct the anthracene framework . This reaction often employs catalysts such as aluminum chloride (AlCl3) under anhydrous conditions. Another approach involves the use of metal-catalyzed reactions with alkynes, which can efficiently build the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction may produce tetrahydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol involves its interaction with various molecular targets and pathways. For instance, it can form DNA adducts, leading to mutations and potentially exerting anticancer effects . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]anthracene: A parent compound with similar polycyclic structure but lacking the acetic acid and diol functionalities.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Anthraquinone: An oxidized derivative of anthracene with two ketone groups.

Uniqueness

Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is unique due to its combination of acetic acid and tetrahydrobenzo[a]anthracene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

105824-98-4

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol

InChI

InChI=1S/C18H16O2.2C2H4O2/c19-16-7-3-6-15-14(16)9-8-12-10-11-4-1-2-5-13(11)18(20)17(12)15;2*1-2(3)4/h1-2,4-5,8-10,16,19-20H,3,6-7H2;2*1H3,(H,3,4)

InChI Key

SCELQINKGOOSDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(C2=C(C1)C3=C(C4=CC=CC=C4C=C3C=C2)O)O

Origin of Product

United States

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